molecular formula C16H14N2O3 B5861347 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B5861347
M. Wt: 282.29 g/mol
InChI Key: VNLYWXSBBWPODL-UHFFFAOYSA-N
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Description

5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, also known as DPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DPO is a heterocyclic compound that contains an oxadiazole ring, which makes it an important molecule for various applications in the field of chemistry and biology.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds containing 5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole structures have been studied for their potential in antimicrobial and anti-proliferative applications. For instance, N-Mannich bases derived from 1,3,4-oxadiazoles exhibited significant inhibitory activity against various pathogenic bacteria and fungi. Additionally, some of these compounds demonstrated promising anti-proliferative activity against different cancer cell lines, including prostate, colorectal, and breast cancer cells (Al-Wahaibi et al., 2021).

Spectral Luminescent Properties

The spectral luminescent properties of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles have been explored. These oxadiazoles exhibit high quantum yield luminescence in various solvents, indicating potential applications in optical and electronic devices (Mikhailov et al., 2018).

Photochemical Applications

The photochemistry of 1,2,4-oxadiazoles, including those related to the compound , has been researched, particularly their behavior in the presence of sulfur nucleophiles. This research has implications for the synthesis of 1,2,4-thiadiazoles and can be applied in photoinduced molecular rearrangements (Vivona et al., 1997).

Synthesis and Characterization

The synthesis of 5-substituted-1,2,4-oxadiazoles and their epimers has been described, demonstrating the versatility and adaptability of these compounds in chemical synthesis. Such studies are crucial in developing new pharmaceuticals and materials (Wu et al., 2000).

Basicity and Molecular Structure

Research on the basicity of phenyl- and methyl-substituted 1,2,4-oxadiazoles, including those similar to the compound , offers insights into their chemical properties. This information is vital for designing compounds with specific reactivity and stability (Trifonov et al., 2005).

Antimicrobial Activity

Various 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. This includes studies on new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, highlighting their potential as antimicrobial agents (Mohana, 2013).

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-19-12-8-9-13(14(10-12)20-2)16-17-15(18-21-16)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLYWXSBBWPODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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